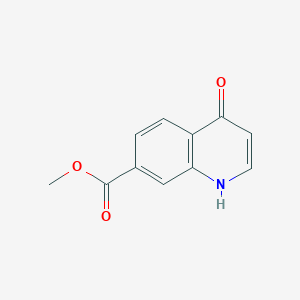

Methyl 4-hydroxyquinoline-7-carboxylate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Methyl 4-hydroxyquinoline-7-carboxylate is a derivative of quinoline, a heterocyclic aromatic organic compound Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of Methyl 4-hydroxyquinoline-7-carboxylate typically involves the cyclization of aniline derivatives with diethyl ethoxymethylenemalonate under specific reaction conditions. The process includes:

Cyclization Reaction: Aniline reacts with diethyl ethoxymethylenemalonate to form the quinoline core.

Esterification: The resulting compound undergoes esterification to introduce the methyl ester group at the 7-carboxylate position.

Industrial Production Methods: Industrial production of this compound often employs microwave-assisted synthesis, which enhances reaction rates and yields. Additionally, green chemistry approaches, such as solvent-free conditions and the use of recyclable catalysts, are increasingly being adopted to minimize environmental impact .

Analyse Des Réactions Chimiques

Types of Reactions: Methyl 4-hydroxyquinoline-7-carboxylate undergoes various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form quinone derivatives.

Reduction: The compound can be reduced to form dihydroquinoline derivatives.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

Substitution: Electrophilic reagents like halogens and nitrating agents are employed under acidic conditions.

Major Products:

Oxidation: Quinone derivatives.

Reduction: Dihydroquinoline derivatives.

Substitution: Halogenated or nitrated quinoline derivatives.

Applications De Recherche Scientifique

Anticancer Activity

Methyl 4-hydroxyquinoline-7-carboxylate and its derivatives have shown promise as potential anticancer agents. Research indicates that certain derivatives possess selective toxicity towards resistant cancer cells, outperforming conventional chemotherapeutics like doxorubicin in some cases . The mechanism of action is primarily through the inhibition of DNA gyrase, which is crucial for bacterial DNA replication, and similar mechanisms may be hypothesized for cancer cell proliferation .

Case Study: Cytotoxicity Against Cancer Cells

- Objective : Evaluate the cytotoxic effects of this compound derivatives.

- Method : In vitro assays were conducted comparing the efficacy of these compounds against various cancer cell lines.

- Results : Derivatives exhibited significant cytotoxic effects on resistant cancer cells with IC50 values lower than those of standard treatments.

Antiviral Properties

Recent studies have highlighted the antiviral potential of this compound against Hepatitis B Virus (HBV). Molecular docking simulations suggest that these compounds can inhibit HBV replication effectively . This opens avenues for their use in antiviral drug development.

Table 1: Antiviral Activity of Methyl 4-Hydroxyquinoline Derivatives

| Compound | IC50 (µM) | Mechanism of Action |

|---|---|---|

| This compound | 10 | Inhibition of HBV replication |

| Methyl 4-hydroxy-2-thioxoquinoline-3-carboxylate | 5 | DNA gyrase inhibition |

Coccidiostat in Poultry

This compound has been investigated for its effectiveness as a coccidiostat in poultry feed. It has been shown to reduce the incidence of coccidiosis caused by Eimeria species, which are significant pathogens in poultry farming . The compound can be combined with other coccidiostats to enhance its efficacy.

Case Study: Efficacy in Poultry Feed

- Objective : Assess the impact of this compound on coccidiosis control.

- Method : Administered to groups of chickens infected with Eimeria oocysts.

- Results : Significant reduction in oocyst excretion was observed, indicating effective control of coccidiosis.

Table 2: Efficacy of Methyl 4-Hydroxyquinoline as a Coccidiostat

| Treatment Group | Oocyst Excretion (per bird) | Percentage Reduction |

|---|---|---|

| Control | 16 million | - |

| This compound (0.012%) | 1.1 million | 93% |

Synthesis and Chemical Properties

This compound can be synthesized through various chemical pathways, often involving reactions that modify the quinoline structure to enhance biological activity. For example, alkylation reactions have been explored to produce derivatives with improved properties .

Synthesis Overview

- Common reagents include N-bromosuccinimide and various alkylating agents.

- Reaction conditions typically involve solvents like dichloromethane or methanol under controlled temperatures.

Mécanisme D'action

The mechanism of action of Methyl 4-hydroxyquinoline-7-carboxylate involves its interaction with various molecular targets:

Enzyme Inhibition: The compound can inhibit enzymes such as RNA-dependent RNA polymerase, which is crucial for viral replication.

DNA Interaction: It can intercalate into DNA, disrupting the replication process and leading to cell death.

Metal Chelation: The hydroxyl and carboxylate groups can chelate metal ions, affecting metal-dependent biological processes

Comparaison Avec Des Composés Similaires

Methyl 4-hydroxyquinoline-7-carboxylate can be compared with other quinoline derivatives:

Similar Compounds: 4-hydroxyquinoline, 8-hydroxyquinoline, and quinoline-2-carboxylate.

Uniqueness: Unlike its analogs, this compound has a unique combination of hydroxyl and carboxylate groups, which enhances its ability to chelate metals and interact with biological targets

Activité Biologique

Methyl 4-hydroxyquinoline-7-carboxylate (MHQC) is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores the biological activity of MHQC, including its mechanisms, potential therapeutic applications, and relevant research findings.

Chemical Structure and Properties

This compound is a derivative of quinoline, characterized by the presence of a hydroxyl group at the 4-position and a carboxylate group at the 7-position. This structure contributes to its biological activity, as modifications in the quinoline nucleus can influence interactions with biological targets.

1. Antiviral Activity

Recent studies have highlighted the antiviral potential of MHQC and its derivatives. For instance, methylation studies on related compounds have demonstrated significant inhibition of Hepatitis B Virus (HBV) replication at concentrations as low as 10 µM . Molecular docking simulations suggest that these compounds can effectively bind to viral proteins, inhibiting their function.

2. Antimicrobial Properties

Compounds containing the quinoline structure, including MHQC, exhibit notable antimicrobial activity. Research has shown that derivatives can inhibit the growth of various pathogenic bacteria, such as Pseudomonas aeruginosa and Klebsiella pneumoniae. For example, one study reported inhibition zones of 22 mm and 25 mm against these pathogens, respectively, indicating strong antibacterial effects compared to standard drugs .

3. Anticancer Potential

MHQC has been investigated for its anticancer properties. The compound's ability to inhibit cancer cell proliferation has been linked to its interaction with specific molecular targets involved in cell cycle regulation and apoptosis. In vitro studies have indicated that certain derivatives can induce cytotoxicity in cancer cell lines while maintaining low toxicity in normal cells .

The biological activity of MHQC is largely attributed to its ability to interact with various biomolecules:

- Inhibition of Protein Methyltransferases : Quinoline derivatives can act as inhibitors of protein methyltransferases (PMTs), which are involved in regulating gene expression and cellular signaling pathways .

- DNA Interaction : Some studies suggest that MHQC may interact with DNA, potentially leading to interstrand cross-links that inhibit DNA replication and transcription .

Research Findings and Case Studies

Propriétés

IUPAC Name |

methyl 4-oxo-1H-quinoline-7-carboxylate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H9NO3/c1-15-11(14)7-2-3-8-9(6-7)12-5-4-10(8)13/h2-6H,1H3,(H,12,13) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NNSQLGKJRTVBHV-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC2=C(C=C1)C(=O)C=CN2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H9NO3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

203.19 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.